Ethyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate
Description
Ethyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate is a heterocyclic compound featuring a triazolo[4,3-b]pyridazine core substituted with a 4-methoxyphenyl group at position 3 and a thioether-linked ethyl acetate moiety at position 4. The triazolo-pyridazine scaffold is recognized for its versatility in medicinal chemistry, particularly in targeting enzymes and receptors due to its planar aromatic structure and hydrogen-bonding capabilities . The 4-methoxyphenyl group enhances lipophilicity and may influence binding affinity to biological targets, while the thioether and ester functionalities contribute to metabolic stability and solubility .
Properties
IUPAC Name |
ethyl 2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c1-3-23-15(21)10-24-14-9-8-13-17-18-16(20(13)19-14)11-4-6-12(22-2)7-5-11/h4-9H,3,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRVMAIPPRIMFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN2C(=NN=C2C3=CC=C(C=C3)OC)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 2-Aminopyridine Derivatives
Adapting methods from triazolopyridine synthesis, the triazolo-pyridazine core can be constructed via cyclization reactions. A representative procedure involves:
- Reaction of 2-aminopyridine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate.
- Hydroxylamine hydrochloride addition to generate a hydroxy-formamidine.
- Cyclization with trifluoroacetic anhydride (TFAA) to yield the triazolo-pyridazine scaffold.
For ethyl 2-((3-(4-methoxyphenyl)-triazolo[4,3-b]pyridazin-6-yl)thio)acetate, the 4-methoxyphenyl group is introduced during the cyclization step using a substituted 2-aminopyridine precursor.
Alternative Cyclization Pathways
Alternative approaches include:
- Hydrazine-mediated cyclization of 3-amino-4-hydrazinopyridazine derivatives with carbonyl compounds.
- Microwave-assisted synthesis to accelerate reaction rates and improve yields.
Thioether Linkage Formation
The thioacetate moiety at position 6 is introduced via nucleophilic substitution or metal-catalyzed coupling.
Nucleophilic Substitution
If the triazolo-pyridazine core bears a halogen (e.g., chlorine or bromine) at position 6, displacement with a thiolate nucleophile is effective:
- Generation of sodium ethyl mercaptoacetate by treating ethyl mercaptoacetate with sodium hydride.
- Reaction with 6-chloro-triazolo[4,3-b]pyridazine in dimethylformamide (DMF) at 60–80°C.
Example Conditions
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 70°C |
| Reaction Time | 12 h |
| Yield | 65–75% |
Transition Metal-Catalyzed Coupling
Palladium or copper catalysts enable cross-coupling between halogenated triazolo-pyridazines and thioacetate precursors:
- Suzuki-Miyaura coupling with boronic acid derivatives.
- Ullmann-type coupling for C–S bond formation.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions. Elevated temperatures (70–90°C) improve reaction rates but risk side reactions like oxidation.
Catalytic Systems
Purification Strategies
- Column chromatography (silica gel, ethyl acetate/hexane gradient).
- Recrystallization from ethanol/water mixtures.
Structural Characterization
Spectroscopic Analysis
X-ray Crystallography
Single-crystal X-ray analysis confirms the fused triazolo-pyridazine geometry and substituent orientations.
Challenges and Mitigation Strategies
Competing Side Reactions
- Oxidation of thioether : Conduct reactions under nitrogen atmosphere.
- Over-alkylation : Use controlled stoichiometry (1:1.2 substrate:nucleophile).
Low Yields in Cyclization
- Microwave irradiation reduces reaction time from 12 h to 30 min.
- TFAA stoichiometry optimization (1.5–2.0 equiv).
Applications and Further Research
While pharmacological data for this specific compound are limited, structurally related triazolo-pyridazines exhibit:
- Kinase inhibition (e.g., cyclin-dependent kinases).
- Antimicrobial activity against Gram-positive bacteria.
Future Directions
- Scale-up synthesis using continuous flow reactors.
- Structure-activity relationship (SAR) studies to optimize bioactivity.
Chemical Reactions Analysis
Ethyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate undergoes various chemical reactions:
Scientific Research Applications
Ethyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate involves its interaction with molecular targets such as c-Met and Pim-1 kinases. It inhibits these kinases by binding to their ATP-binding sites, thereby blocking their activity and leading to the suppression of cancer cell proliferation and induction of apoptosis . The compound also affects various signaling pathways, including the PI3K/AKT/mTOR pathway .
Comparison with Similar Compounds
Comparison with Similar Compounds
The triazolo[4,3-b]pyridazine scaffold is a privileged structure in drug discovery. Below is a detailed comparison of Ethyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate with key analogs, focusing on structural features, physicochemical properties, and biological activities.
Table 1: Structural and Functional Comparison
Key Observations
Structural Variations and Physicochemical Properties The 4-methoxyphenyl group in the target compound distinguishes it from analogs like AZD5153 (piperidyl) and L838417 (difluorophenyl). The ethyl ester in the target compound contrasts with the carboxylic acid in ’s analog, likely improving cell permeability but requiring metabolic activation for target binding . Melting points for triazolo-pyridazine derivatives vary widely (e.g., 253–255°C in ), suggesting that substituents significantly influence crystallinity and stability .
Biological Activity AZD5153 exemplifies the scaffold’s utility in epigenetic regulation, with bivalent binding to BET bromodomains enabling potent inhibition (IC₅₀ < 100 nM) . The target compound’s 4-methoxyphenyl group may similarly enhance affinity for aromatic-rich binding sites. Antifungal analogs () with 4-methoxyphenyl-pyrazole moieties inhibit lanosterol 14α-demethylase, a cytochrome P450 enzyme. L838417 and TPA023 () demonstrate subtype-selective modulation of GABAA receptors, highlighting the scaffold’s adaptability to diverse targets. The absence of a basic nitrogen in the target compound may limit CNS penetration compared to these analogs .
Synthetic Accessibility details multi-step syntheses for triazolo-pyridazines, including hydrazine-mediated cyclization and POCl3-driven condensations. The target compound’s ethyl thioether could be introduced via nucleophilic substitution or Mitsunobu reactions . Safety data for a related compound () emphasizes handling precautions (e.g., skin/eye protection), which are broadly applicable to triazolo-pyridazine derivatives due to reactive intermediates .
Biological Activity
Ethyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, focusing on its pharmacological properties, synthesis, and relevant research findings.
Chemical Structure and Properties
This compound features a unique structural configuration characterized by a triazole ring fused with a pyridazine moiety. The presence of various functional groups, such as ethyl and methoxy groups, contributes to its distinct chemical reactivity and biological activity.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties . A study involving derivatives of 3-R-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine demonstrated their effectiveness against various cancer cell lines. The National Cancer Institute evaluated these compounds against 60 cancer cell lines including leukemia and breast cancer. Results indicated that certain derivatives displayed promising antitumor activity, particularly against MDA-MB-468 breast cancer cells .
Neuroprotective Effects
This compound has also been studied for its neuroprotective properties. Research suggests that compounds in the triazolo-pyridazine class may mitigate neuroinflammation and protect neuronal cells from damage. These findings position the compound as a potential candidate for treating neurodegenerative diseases .
The synthesis of this compound typically involves multi-step reactions that optimize yield and purity. Understanding its mechanism of action is critical for elucidating how it interacts with biological pathways. Preliminary studies suggest that this compound may inhibit specific enzymes or receptors involved in cancer proliferation and neuroinflammation .
Table: Summary of Biological Activities
Q & A
Q. Validation Methods :
| Technique | Purpose | Example Conditions |
|---|---|---|
| HPLC | Purity assessment | C18 column, 1.0 mL/min, 254 nm |
| ¹H/¹³C NMR | Structural confirmation | DMSO-d₆, 400 MHz, δ 8.2–8.5 (triazole protons) |
| Mass Spectrometry | Molecular weight verification | ESI+, m/z calculated for C₁₈H₁₇N₅O₃S: 391.1 |
Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
Answer:
- NMR Spectroscopy : Confirms regiochemistry of the triazole ring and substitution patterns. The 4-methoxyphenyl group shows aromatic protons at δ 6.9–7.3, while the ethyl acetate moiety appears as a triplet (δ 1.3) and quartet (δ 4.2) .
- FT-IR : Identifies functional groups (e.g., C=O stretch at 1720 cm⁻¹ for the ester) .
- HPLC-PDA : Ensures >95% purity; gradient elution (acetonitrile/water + 0.1% TFA) resolves polar byproducts .
Advanced: How can reaction conditions be optimized to mitigate low yields in thioether coupling?
Answer:
Common issues include oxidation of thiols or incomplete coupling. Optimization strategies:
- Solvent Choice : Use degassed DMF or DMSO to prevent thiol oxidation .
- Catalysts : Add catalytic iodine (1–2 mol%) to enhance reactivity .
- Temperature Control : Maintain 60–70°C to balance reaction rate and side-product formation .
Case Study :
A 20% yield increase was achieved by substituting NaH with K₂CO₃ in DMF at 65°C, reducing side reactions .
Advanced: How should researchers address contradictory data in biological activity studies (e.g., kinase inhibition vs. cytotoxicity)?
Answer:
Discrepancies often arise from assay variability or off-target effects. Methodological solutions:
- Dose-Response Curves : Test across a wide concentration range (1 nM–100 µM) to differentiate specific vs. nonspecific effects .
- Counter-Screening : Use unrelated kinases (e.g., PKA, PKC) to validate selectivity .
- Computational Docking : Predict binding modes to triazolopyridazine scaffolds using software like AutoDock Vina (PDB: 3LD6 for 14α-demethylase) .
Example :
A study resolved false-positive cytotoxicity by confirming target engagement via cellular thermal shift assays (CETSA) .
Safety: What are the key hazards and handling protocols for this compound?
Answer:
Based on structurally similar triazolopyridazines:
- Hazards : Skin/eye irritation (GHS Category 2), acute oral toxicity (LD₅₀ > 300 mg/kg in rats) .
- Protective Measures :
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods for powder handling to avoid inhalation .
- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .
Biological Evaluation: What methodologies assess its potential as a kinase inhibitor?
Answer:
-
Kinase Assays :
Assay Type Protocol Example Target ATP-Competitive LanthaScreen Eu Kinase Binding (Invitrogen), IC₅₀ determination EGFR, VEGFR2 Cellular Profiling Phospho-antibody arrays (e.g., PathScan RTK Signaling Array) MAPK/ERK pathway -
ADMET Predictions : Use SwissADME to predict bioavailability and CYP450 interactions .
Data Interpretation : Correlate IC₅₀ values with cellular viability (MTT assays) to exclude cytotoxicity artifacts .
Advanced: How can computational modeling guide structural modifications for enhanced target affinity?
Answer:
- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., with GROMACS) to identify unstable binding poses .
- QSAR Models : Use CoMFA/CoMSIA to link substituent effects (e.g., electron-withdrawing groups on 4-methoxyphenyl) to activity .
Case Study :
Replacing the ethyl ester with a tert-butyl group improved hydrophobic interactions with kinase ATP pockets, increasing potency by 3-fold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
